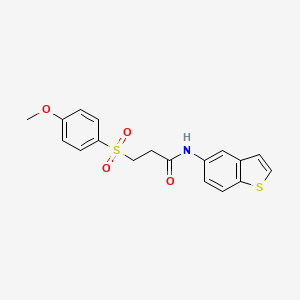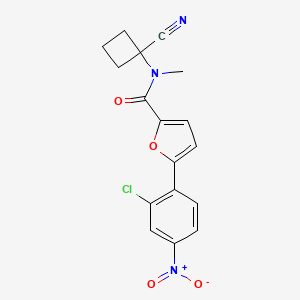![molecular formula C23H28N2O6S B2596057 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide CAS No. 1322299-25-1](/img/structure/B2596057.png)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has methoxy groups attached at the 4th and 7th positions and a methyl group at the 3rd position. The compound also has a benzamide moiety with triethoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring and a benzamide moiety. The electron-donating methoxy and methyl groups, and the electron-withdrawing amide group, could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions, often serving as the core structure in many pharmaceuticals and dyes . The presence of the amide group could also make it a participant in hydrolysis reactions under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple ether groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds featuring the thiazole moiety, similar to the one , have been extensively synthesized and evaluated for their biological activities. For instance, novel thiazolidinedione derivatives have demonstrated significant hypoglycemic and hypolipidemic activities in type-2 diabetes models, indicating their potential for therapeutic applications in managing diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011). Similarly, thiazole derivatives incorporating the thiazolidine ring have been synthesized and shown promising antimicrobial properties against various bacterial and fungal strains, suggesting their use in combating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antiproliferative Properties
Research into thiazole derivatives has also unveiled their antimicrobial and antiproliferative potentials. For instance, fluorobenzamides containing thiazole and thiazolidine rings have been identified as promising antimicrobial analogs, with specific compounds showing high activity against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Furthermore, Schiff bases derived from 1,3,4-thiadiazole compounds have exhibited DNA protective abilities and antimicrobial activities, highlighting their potential in the development of new therapeutic agents (Gür et al., 2020).
Chemoselective Synthesis and Applications
The chemoselective synthesis of thiazole derivatives has led to the development of compounds with specific biological activities. For example, N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues have been synthesized and characterized for their antimicrobial activity, demonstrating the potential of such compounds in medicinal chemistry (Saeed, Hussain, & Ali, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-7-29-17-12-14(13-18(30-8-2)20(17)31-9-3)22(26)24-23-25(4)19-15(27-5)10-11-16(28-6)21(19)32-23/h10-13H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOMBUWBDDMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2595975.png)

![3-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2595979.png)

![N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2595983.png)




![2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595991.png)

![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2595997.png)
